molecular formula C7H4Br2F2O B13093716 (2,5-Dibromo-3,6-difluorophenyl)methanol

(2,5-Dibromo-3,6-difluorophenyl)methanol

Cat. No.: B13093716
M. Wt: 301.91 g/mol
InChI Key: AULZLKTWZYWHJM-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2,5-Dibromo-3,6-difluorophenyl)methanol typically involves the bromination and fluorination of a phenylmethanol precursor. The reaction conditions often include the use of bromine and fluorine sources under controlled temperature and pressure to ensure selective substitution at the desired positions on the benzene ring .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach involves large-scale bromination and fluorination reactions using industrial-grade reagents and equipment. The process is optimized for yield and purity, with careful control of reaction parameters to minimize by-products .

Chemical Reactions Analysis

Types of Reactions

(2,5-Dibromo-3,6-difluorophenyl)methanol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxymethyl group yields aldehydes or carboxylic acids, while substitution reactions can introduce various functional groups like amines or ethers .

Mechanism of Action

The mechanism of action of (2,5-Dibromo-3,6-difluorophenyl)methanol involves its interaction with molecular targets through its functional groups. The bromine and fluorine atoms can participate in halogen bonding, while the hydroxymethyl group can form hydrogen bonds. These interactions influence the compound’s reactivity and its ability to modulate biological pathways .

Comparison with Similar Compounds

Similar Compounds

  • (2,5-Dibromo-3-methylphenyl)methanol
  • (2,5-Dibromo-3,6-dichlorophenyl)methanol
  • (2,5-Dibromo-3,6-difluorophenyl)ethanol

Uniqueness

(2,5-Dibromo-3,6-difluorophenyl)methanol is unique due to the specific arrangement of bromine and fluorine atoms on the benzene ring, which imparts distinct chemical and physical properties. This unique structure allows for specific interactions in chemical reactions and biological systems, making it a valuable compound for research and development .

Properties

Molecular Formula

C7H4Br2F2O

Molecular Weight

301.91 g/mol

IUPAC Name

(2,5-dibromo-3,6-difluorophenyl)methanol

InChI

InChI=1S/C7H4Br2F2O/c8-4-1-5(10)6(9)3(2-12)7(4)11/h1,12H,2H2

InChI Key

AULZLKTWZYWHJM-UHFFFAOYSA-N

Canonical SMILES

C1=C(C(=C(C(=C1Br)F)CO)Br)F

Origin of Product

United States

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